Cefotaxime Impurity D Sodium Salt
CAS No.: 65715-12-0
Cat. No.: VC0193838
Molecular Formula: C16H16N5O7S2. Na
Molecular Weight: 454.46 22.99
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65715-12-0 |
---|---|
Molecular Formula | C16H16N5O7S2. Na |
Molecular Weight | 454.46 22.99 |
Introduction
Property | Value |
---|---|
CAS Registry Number | 65715-12-0 |
Alternate CAS (free acid) | 63527-53-7 |
Molecular Formula | C₁₆H₁₆N₅O₇S₂Na |
Molecular Weight | 477.44 g/mol (454.45 + 22.99) |
Appearance | White to off-white powder |
Solubility | Soluble in water, poorly soluble in organic solvents |
Stability | Sensitive to moisture and temperature |
The E-isomer configuration refers to the orientation around the C=N bond in the methoxyimino group, which differs from the Z-configuration found in the therapeutic form of cefotaxime sodium. This structural difference, though subtle, can significantly impact the compound's antimicrobial activity and pharmacological properties.
Analytical Methods for Identification and Quantification
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the primary analytical method used for the detection and quantification of Cefotaxime Impurity D Sodium Salt. Based on research findings, the following conditions are typically employed:
Parameter | Specification |
---|---|
Column | C18 (typically 250 × 4.6 mm, 5 μm) |
Mobile Phase | Gradient of acetonitrile and 0.1% formic acid |
Detection | UV detection at 254 nm |
Flow Rate | 1.0 mL/min |
Sample Temperature | 25°C |
For more advanced analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) techniques may be employed, particularly electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS), which provides higher sensitivity and specificity .
Spectroscopic Methods
Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools for structural characterization of Cefotaxime Impurity D. These techniques help confirm the E-configuration and other structural features that distinguish this impurity from the parent compound and other related substances.
Significance in Pharmaceutical Quality Control
Regulatory Importance
Cefotaxime Impurity D is recognized by major pharmacopeias including the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and Japanese Pharmacopeia (JP) as a specified impurity that must be controlled in cefotaxime sodium preparations. The presence of this impurity above established limits can affect both the safety and efficacy of the medication.
Impact on Drug Quality
Synthesis and Formation Pathways
Formation Mechanisms
Cefotaxime Impurity D primarily forms through isomerization processes during synthesis or storage of cefotaxime sodium. The E-isomer can result from:
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Photoisomerization when exposed to light
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pH-dependent isomerization in solution
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Temperature-induced conversion, particularly during manufacturing or improper storage
Polymer Impurities and Related Concerns
Clinical Significance
Polymer impurities of cephalosporins, including those related to cefotaxime, have been identified as potential contributors to hypersensitivity reactions. These polymeric structures can function as multivalent haptens, potentially increasing the risk of allergic responses compared to monomeric forms .
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